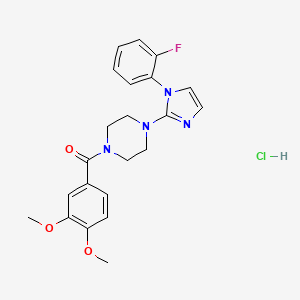
(3,4-dimethoxyphenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dimethoxyphenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C22H24ClFN4O3 and its molecular weight is 446.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3,4-dimethoxyphenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C24H32FNO3
- Molecular Weight : 401.5 g/mol
- IUPAC Name : N-[(3,4-dimethoxyphenyl)methyl]-2-[4-(4-fluorophenyl)-2,2-dimethyloxan-4-yl]ethanamine
- InChI Key : FHBLOJNNNGOMKZ-UHFFFAOYSA-N
Structural Representation
The compound features a 3,4-dimethoxyphenyl group and a 1H-imidazole derivative, which are known to influence various biological pathways.
The biological activity of this compound is primarily attributed to its interaction with several neurotransmitter receptors and enzymes:
- GABA-A Receptor Modulation : The imidazole moiety has been shown to act as a positive allosteric modulator (PAM) of the GABA-A receptor, enhancing its inhibitory effects on neuronal activity .
- Serotonin Receptor Interaction : The piperazine ring may influence serotonin receptor pathways, potentially affecting mood and anxiety disorders .
Antidepressant Activity
Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of GABAergic systems is believed to contribute to these effects, suggesting potential therapeutic applications in mood disorders.
Anticonvulsant Properties
Studies have shown that related compounds can display anticonvulsant activity by modulating GABA-A receptor pathways. This suggests that the compound may have similar properties, making it a candidate for further investigation in epilepsy treatment .
Antitumor Activity
Some derivatives of imidazole have demonstrated cytotoxic effects against various cancer cell lines. The presence of the 3,4-dimethoxyphenyl group may enhance these effects through mechanisms involving apoptosis and cell cycle arrest .
Case Study 1: GABA-A Receptor Modulation
A study investigated a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles as PAMs of the GABA-A receptor. The results indicated that modifications to the phenyl ring significantly impacted metabolic stability and receptor affinity. The findings support the hypothesis that similar structural motifs in our compound could yield comparable biological activity .
Case Study 2: Antitumor Efficacy
In vitro studies on related compounds revealed significant growth inhibition in various cancer cell lines. For instance, compounds featuring the imidazole scaffold exhibited IC50 values lower than standard chemotherapeutics like doxorubicin. This suggests that our compound could be explored for its potential anticancer properties .
Summary of Biological Activities
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | GABA-A PAM | 12 |
| Doxorubicin | Antitumor agent | 15 |
| Our Compound | Potentially similar activities | TBD |
特性
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3.ClH/c1-29-19-8-7-16(15-20(19)30-2)21(28)25-11-13-26(14-12-25)22-24-9-10-27(22)18-6-4-3-5-17(18)23;/h3-10,15H,11-14H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNGXNHZHNDPCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=CN3C4=CC=CC=C4F)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClFN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














